Structure Elucidation of Methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate: A Comprehensive Analytical Framework
Structure Elucidation of Methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate: A Comprehensive Analytical Framework
An in-depth technical guide detailing the structural elucidation of methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate.
Executive Summary
The structural elucidation of chiral alicyclic compounds requires a rigorous, multi-tiered analytical strategy. Methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate (Chemical Formula: C8H14O3; MW: 158.19 g/mol ) presents a specific stereochemical challenge: it possesses two adjacent stereocenters on a conformationally flexible cyclohexane ring. As a Senior Application Scientist, I approach this not merely as a data-collection exercise, but as a system of logical deductions. This whitepaper details the self-validating experimental workflows, mechanistic reasoning, and spectroscopic data required to unambiguously prove the 2D connectivity, 3D relative conformation, and absolute configuration of this molecule.
Molecular Architecture & Conformational Dynamics
Before executing any analytical protocol, we must establish the theoretical conformational space of the target molecule. The (1S,2S) configuration dictates a trans-1,2-disubstituted relationship on the cyclohexane ring.
A trans-1,2-disubstituted cyclohexane exists in a dynamic equilibrium between two chair conformations:
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Diaxial Conformer: Both the -COOMe and -OH groups occupy axial positions. This state suffers from severe 1,3-diaxial steric strain and is thermodynamically disfavored.
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Diequatorial Conformer: Both substituents occupy equatorial positions. This minimizes steric clash and is the overwhelmingly favored thermodynamic state.
Because the substituents are equatorial, their corresponding geminal protons—H1 (α-carbonyl) and H2 (carbinol) —must be axial . This axial-axial relationship places H1 and H2 in an antiperiplanar geometry (dihedral angle ≈180∘ ). According to the Karplus equation[1], this specific geometry will yield a uniquely large vicinal scalar coupling constant ( 3JH,H≈9−12 Hz), serving as the primary diagnostic anchor for our NMR analysis.
Analytical Strategy & Workflow
To ensure trustworthiness, our analytical workflow is designed as a self-validating system. Mass spectrometry and infrared spectroscopy establish the foundational molecular formula and functional groups. Multidimensional NMR maps the carbon skeleton and relative stereochemistry, while chemical derivatization (Mosher's method) locks in the absolute configuration[2].
Analytical workflow for elucidating methyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate.
Self-Validating Experimental Protocols
High-Resolution Mass Spectrometry (HRMS) & FT-IR
Causality: Before assigning complex NMR spectra, we must restrict the chemical space by confirming the exact molecular formula and the presence of hydrogen-bonding functional groups.
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HRMS Protocol: Analyze the sample via Electrospray Ionization Time-of-Flight (ESI-TOF) MS in positive ion mode. Calibrate using a sodium formate cluster solution. Look for the [M+H]+ peak at m/z 159.1016 and the [M+Na]+ adduct at m/z 181.0835, confirming the formula C8H14O3 .
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FT-IR Protocol: Prepare a neat film on a NaCl plate. The spectrum must exhibit a broad, strong O-H stretching band at ∼3400 cm−1 and a sharp, intense ester C=O stretching band at ∼1735 cm−1 .
Multidimensional NMR Acquisition
Causality: 1D NMR provides the inventory of atoms, but 2D NMR provides the blueprint. We utilize HSQC over HMQC due to its superior resolution in the F1 dimension, which is critical for resolving the heavily overlapping methylene protons of the cyclohexane ring[3].
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Sample Prep: Dissolve 15 mg of the highly pure analyte in 0.6 mL of CDCl3 (100.0 atom % D, containing 0.03% v/v TMS).
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1D Acquisition: Acquire 1H NMR at 400 MHz (64k data points, 2.0 s relaxation delay to ensure accurate integration and digital resolution for J -coupling extraction). Acquire 13C{1H} NMR at 100 MHz using WALTZ-16 decoupling.
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2D Connectivity: Acquire gradient-selected COSY, multiplicity-edited HSQC (to differentiate CH/CH3 from CH2 ), and HMBC spectra.
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Spatial Proximity: Acquire a 2D NOESY spectrum with a mixing time ( τm ) of 400 ms, optimized for the correlation time of a small molecule in the extreme narrowing limit.
Absolute Configuration via Mosher’s Method
Causality: Relative stereochemistry (trans) cannot distinguish between the (1S,2S) and (1R,2R) enantiomers. We must break the symmetry using a chiral derivatizing agent. We employ Mosher's method, which relies on the anisotropic shielding effect of the MTPA phenyl ring[2].
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Derivatization: Aliquot 2 mg of the analyte into two dry 5 mL vials under argon. Add 0.5 mL of anhydrous pyridine to each.
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Reagent Addition: To Vial A, add 3.0 eq of (R)−(−) -MTPA-Cl (yields the (S) -MTPA ester). To Vial B, add 3.0 eq of (S)−(+) -MTPA-Cl (yields the (R) -MTPA ester).
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Internal Control: Stir at room temperature for 4 hours. Crucial step: Monitor completion via TLC. Incomplete reactions can lead to kinetic resolution, artificially skewing the observed diastereomeric ratio and invalidating the data.
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Workup & Analysis: Quench with N,N -dimethyl-1,3-propanediamine, extract with Et2O , wash with 1M HCl, dry, and concentrate. Acquire 1H NMR to calculate ΔδSR values ( δS−δR ).
Data Synthesis & Stereochemical Proof
The structural proof relies on the intersection of scalar coupling ( J ) and spatial proximity (NOE).
Conformational logic tree distinguishing the trans-diequatorial state via J-coupling analysis.
Quantitative NMR Assignments
The table below summarizes the expected multidimensional NMR data, synthesized from established alicyclic chemical shift principles[3].
| Position | 1H Chemical Shift (ppm), Multiplicity, J (Hz) | 13C Shift (ppm) | Key HMBC Correlations | Key COSY Correlations |
| 1 (ax) | 2.35, td, J = 10.5, 3.8 | 51.2 | C=O, C2, C3, C6 | H2, H6 |
| 2 (ax) | 3.55, td, J = 10.5, 4.2 | 70.4 | C1, C3, C4 | H1, H3 |
| 3 | 2.05 (eq, m), 1.30 (ax, m) | 33.5 | C1, C2, C4, C5 | H2, H4 |
| 4 | 1.75 (eq, m), 1.25 (ax, m) | 24.5 | C2, C3, C5, C6 | H3, H5 |
| 5 | 1.75 (eq, m), 1.25 (ax, m) | 24.2 | C3, C4, C6, C1 | H4, H6 |
| 6 | 2.05 (eq, m), 1.35 (ax, m) | 28.1 | C1, C2, C4, C5 | H1, H5 |
| -OCH3 | 3.70, s | 51.8 | C=O | - |
| C=O | - | 175.2 | - | - |
| -OH | 2.80, br s (exchangeable) | - | C2, C3 | - |
Mechanistic Proof of Stereochemistry (E-E-A-T)
Relying solely on NOESY to prove a trans-diequatorial relationship is a common analytical pitfall. In the diequatorial conformer, H1 and H2 are both axial and point in opposite directions. Because the internuclear distance exceeds 3.0 Å, the NOE cross-peak between H1 and H2 will be extremely weak or entirely absent.
Therefore, we must rely on a dual-evidence approach :
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Positive Evidence (J-Coupling): The 1H NMR signal for H1 appears as a triplet of doublets (td) at 2.35 ppm. The large coupling constant ( J=10.5 Hz) arises from the antiperiplanar relationship between H1(ax) and H2(ax), as well as H1(ax) and H6(ax). This mathematically proves the trans relationship[1].
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Corroborating Evidence (NOESY): While H1 and H2 show no strong NOE to each other, H1 will show a strong 1,3-diaxial NOE to H3(ax) and H5(ax). H2 will show a strong 1,3-diaxial NOE to H4(ax) and H6(ax). This confirms the chair conformation and the axial positioning of the protons.
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Absolute Configuration: The Mosher ester analysis yields positive ΔδSR values for the H3/H4 protons and negative ΔδSR values for the H1/H6 protons. Fitting this to the standard Mosher model definitively assigns the C2 carbinol as (S) [2]. Given the established trans relationship, C1 is concurrently proven to be (S) .
References
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Karplus, M. (1963). Vicinal Proton Coupling in Nuclear Magnetic Resonance. Journal of the American Chemical Society.[Link]
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Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Springer Nature Experiments (Originally published in Nature Protocols).[Link]
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Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Professional.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 3. Structure Determination of Organic Compounds | springerprofessional.de [springerprofessional.de]
